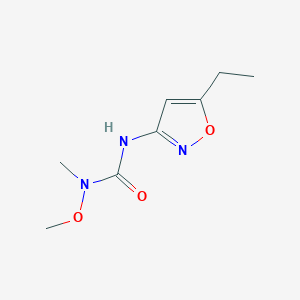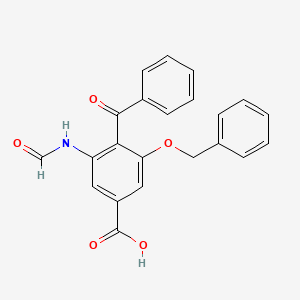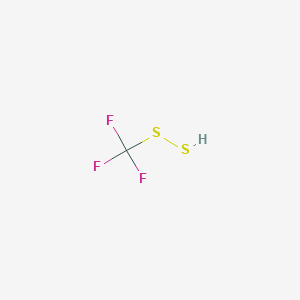
Trifluoromethyldisulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyldisulfane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a disulfane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoromethyldisulfane can be synthesized through the reaction of trifluoromethylchlorosulfane with an excess of hydrogensulfide. This reaction yields this compound, which can be characterized by its infrared, Raman, nuclear magnetic resonance (NMR), ultraviolet (UV), and mass spectra .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethyldisulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace one of the sulfur atoms in the disulfane moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsulfonic acid, while reduction could produce trifluoromethylthiol.
Aplicaciones Científicas De Investigación
Trifluoromethyldisulfane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which trifluoromethyldisulfane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Trifluoromethylsulfane: Similar in structure but contains only one sulfur atom.
Trifluoromethylthiol: Contains a trifluoromethyl group attached to a thiol group.
Trifluoromethylsulfonic acid: An oxidized form with a sulfonic acid group.
Uniqueness: Trifluoromethyldisulfane is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
55860-39-4 |
|---|---|
Fórmula molecular |
CHF3S2 |
Peso molecular |
134.15 g/mol |
Nombre IUPAC |
disulfanyl(trifluoro)methane |
InChI |
InChI=1S/CHF3S2/c2-1(3,4)6-5/h5H |
Clave InChI |
SAMJTQXLWCGHPV-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)SS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


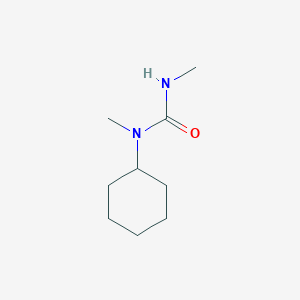
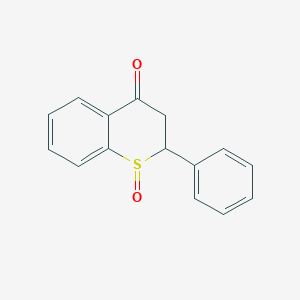
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
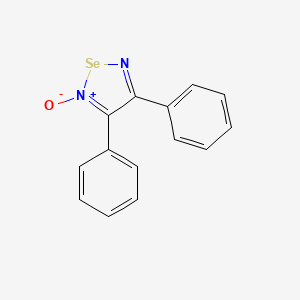



![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)

